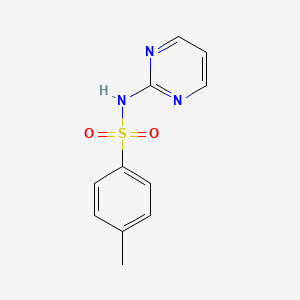

4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide

Overview

Description

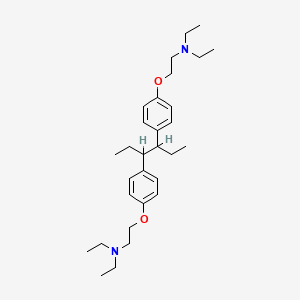

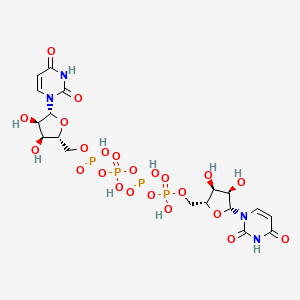

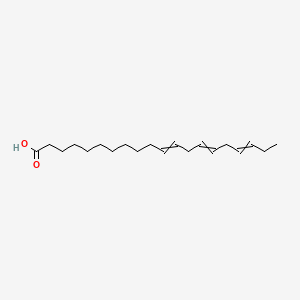

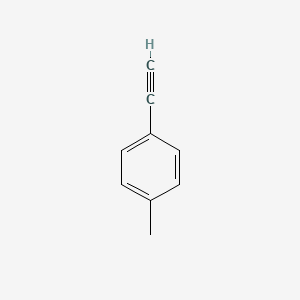

4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide is a chemical compound with the formula C11H11N3O2S . It is a derivative of benzenesulfonamide, which is known to be an inhibitor of human carbonic anhydrase B . Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer .

Molecular Structure Analysis

The molecular structure of 4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide has been studied using X-ray diffraction . In the crystal, interactions between the phenyl and pyrimidine groups of neighboring molecules form molecular chains .Scientific Research Applications

Synthesis and Antibacterial Activities

- A study focused on the heterocyclization of Schiff bases of this compound into pyrrole-2-ones derivatives, showing potential in antibacterial activities. The compounds were confirmed through various spectral and elemental analyses (Parajapati & Goswami, 2016).

Anticancer Activity

- Microwave-assisted synthesis of this compound resulted in derivatives evaluated for anticancer activity against various human cancer cell lines. Some derivatives exhibited significant activity against ovary and liver cancer cell lines (Kumar et al., 2015).

Antimicrobial and Antifungal Properties

- Novel derivatives of 5‑bromo‑2-chloropyrimidin-4-amine, including this compound, showed significant antimicrobial and antifungal activities against pathogenic strains (Ranganatha et al., 2018).

Synthesis of Novel Pyrrolopyrimidines

- The compound was used in the synthesis of pyrrolopyrimidine derivatives, showing promise against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).

Corrosion Inhibition

- A novel azopyrazole-benzenesulfonamide derivative, including this compound, was investigated as a corrosion inhibitor for mild steel in acidic environments. The study showed high inhibition efficiency, suggesting industrial applications (Mostfa et al., 2020).

Structural and Computational Study

- A study synthesized and characterized a compound combining this chemical and pyridine-4-carboxaldehyde, highlighting its antimicrobial activity and potential in molecular docking studies (Elangovan et al., 2021).

Carbonic Anhydrase Inhibitors for Glaucoma

- This compound was tested for inhibiting carbonic anhydrase isozymes, showing potential in treating glaucoma due to effective intraocular pressure lowering in rabbits (Casini et al., 2002).

Other Applications

- Various studies have explored the use of this compound in synthesizing derivatives with antimicrobial, anticancer, and other bioactive properties, highlighting its versatility in scientific research (Desai et al., 2016), (Almashal et al., 2020), (Khashi et al., 2014).

properties

IUPAC Name |

4-methyl-N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-9-3-5-10(6-4-9)17(15,16)14-11-12-7-2-8-13-11/h2-8H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCXLCCZESBBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.